



Technical Support Center: Structural Misidentification of Feigrisolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Feigrisolide D	
Cat. No.:	B1245085	Get Quote

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Feigrisolide analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis, characterization, and biological evaluation of these compounds, stemming from historical structural misidentifications.

Frequently Asked Questions (FAQs)

Q1: I have isolated a compound with spectroscopic data matching the originally reported data for Feigrisolide A. What is the correct structure?

A1: The originally proposed structure of Feigrisolide A, a seven-membered lactone, was found to be incorrect. Total synthesis of the proposed structure yielded a compound with NMR data that differed from the natural product.[1] Subsequent comparative analysis of spectroscopic data has strongly suggested that natural Feigrisolide A is, in fact, identical to the known compound (-)-nonactic acid.[1][2] If your spectroscopic data matches that of the natural isolate, you are likely working with (-)-nonactic acid.

Q2: My synthetic route is targeting the originally published structure of Feigrisolide B. What should I be aware of?

A2: Similar to Feigrisolide A, the initially proposed structure for Feigrisolide B has been revised. It is now understood to be identical to (+)-homononactic acid.[1][2] Any synthetic efforts targeting the originally published lactone structure will not yield the natural product. To work



with the biologically active compound, your synthesis should be directed towards (+)-homononactic acid.

Q3: We are investigating the biological activity of Feigrisolide C based on early reports. Are there any issues with the originally proposed structure?

A3: Yes, the initially proposed 15-membered macrodiolide structure for Feigrisolide C was proven to be incorrect.[3][4][5] The correct structure was determined through total synthesis and extensive spectroscopic analysis to be (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[3][4] It is crucial to use the revised structure for any ongoing research to ensure the validity of your findings.

Q4: Has the structure of **Feigrisolide D** been revised?

A4: The initially reported structure of **Feigrisolide D** is a 16-membered macrodiolide.[6][7] Currently, there are no prominent reports in the scientific literature that revise or challenge this initial structural assignment. However, given the history of structural misidentification within the Feigrisolide family, it is advisable to proceed with caution and consider rigorous structural confirmation in your research.

Troubleshooting Guides Issue 1: Discrepancies in NMR data for synthesized Feigrisolide A/B.

Symptoms:

- ¹H and ¹³C NMR spectra of your synthesized compound do not match the data reported for natural Feigrisolide A or B.
- You have followed a synthetic route targeting the originally proposed seven-membered lactone structures.

Cause: The structural assignments for Feigrisolides A and B were revised to (-)-nonactic acid and (+)-homononactic acid, respectively.[1][2] Therefore, a synthesis of the originally proposed structures will naturally lead to different spectroscopic data.



Solution:

- Compare your data with the correct structures: Refer to the NMR data tables below to compare your experimental spectra with those of the authentic structures of (-)-nonactic acid and (+)-homononactic acid.
- Adjust your synthetic strategy: To obtain the natural products, your synthetic route should target the structures of (-)-nonactic acid and (+)-homononactic acid.

Issue 2: Unexpected biological activity results for compounds identified as Feigrisolides.

Symptoms:

 Your compound, believed to be a Feigrisolide analogue, exhibits different biological activity (e.g., antibacterial, cytotoxic, enzyme inhibition) than what was initially reported for the feigrisolides.

Cause: The initial biological activities reported for Feigrisolides A, B, and C were attributed to the incorrectly assigned structures.[6][7] The actual biological activities are those of (-)-nonactic acid, (+)-homononactic acid, and the revised structure of Feigrisolide C. For instance, the antibacterial activity of "Feigrisolide A" is actually the antibacterial profile of (-)-nonactic acid.[8] [9]

Solution:

- Verify the structure of your compound: Ensure your compound's structure is correct based on the revised assignments.
- Consult literature for the biological activities of the correct structures: Research the known biological activities of (-)-nonactic acid, (+)-homononactic acid, and (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid to realign your experimental expectations. Nonactic acid and its derivatives are known to possess antibacterial, insecticidal, and cytotoxic activities.[8][10][11]

Data Presentation



Table 1: Comparison of ¹H NMR Data (δ, ppm) for

Proposed vs. Revised Structures

Feigrisolide Analogue	Originally Proposed Structure Data	Revised Structure (and Name)	Revised Structure Data
Feigrisolide A	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(-)-Nonactic acid	Specific shifts for protons are well-established for nonactic acid.
Feigrisolide B	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(+)-Homononactic acid	Specific shifts for protons are well-established for homononactic acid.
Feigrisolide C	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(2'S,3'S,6'R,8'R)- homononactoyl (2R,3R,6S,8S)- nonactic acid	Specific shifts for protons are detailed in the structural revision publication.

Table 2: Comparison of 13 C NMR Data (δ , ppm) for Proposed vs. Revised Structures



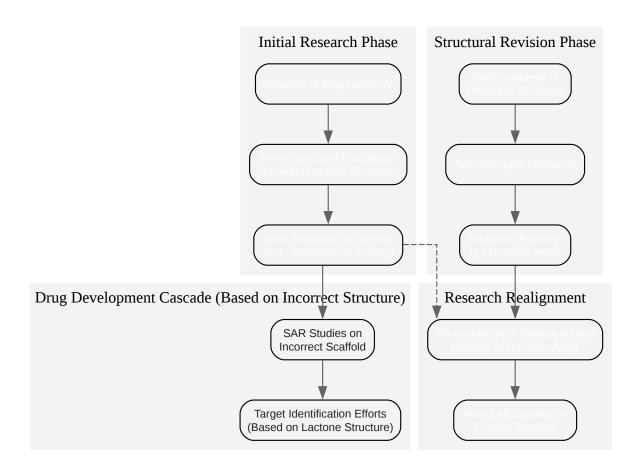
Feigrisolide Analogue	Originally Proposed Structure Data	Revised Structure (and Name)	Revised Structure Data
Feigrisolide A	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(-)-Nonactic acid	Specific shifts for carbons are well-established for nonactic acid.
Feigrisolide B	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(+)-Homononactic acid	Specific shifts for carbons are well-established for homononactic acid.
Feigrisolide C	Data for the synthesized proposed structure is available in the supporting information of the revision paper.	(2'S,3'S,6'R,8'R)- homononactoyl (2R,3R,6S,8S)- nonactic acid	Specific shifts for carbons are detailed in the structural revision publication.

Note: For detailed numerical data, researchers are strongly encouraged to consult the supporting information of the primary literature cited.

Experimental Protocols General Workflow for Structural Verification

The following workflow is recommended when working with compounds believed to be Feigrisolide analogues.





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Troubleshooting & Optimization





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- To cite this document: BenchChem. [Technical Support Center: Structural Misidentification of Feigrisolide Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245085#structural-misidentification-of-feigrisolide-analogues]

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